molecular formula C15H17NO3S B12894512 Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- CAS No. 148370-17-6

Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-

Cat. No.: B12894512
CAS No.: 148370-17-6
M. Wt: 291.4 g/mol
InChI Key: YTEQOCKJEBTLRY-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The compound Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- features a unique substitution pattern: a 4-methyl group on the benzene ring and an N-substituted chain containing a 2-furanyl moiety and a butenyl group. The 2-furanyl group, a five-membered aromatic heterocycle with oxygen, may confer distinct electronic or steric properties compared to other substituents .

Properties

CAS No.

148370-17-6

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-[1-(furan-2-yl)but-3-enyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h3-4,6-11,14,16H,1,5H2,2H3

InChI Key

YTEQOCKJEBTLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC=C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)but-3-en-1-yl)-4-methylbenzenesulfonamide typically involves the reaction of 1-(Furan-2-yl)but-3-en-1-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)but-3-en-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The butenyl chain can be reduced to form saturated derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: N-substituted sulfonamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzenesulfonamide derivatives have been widely studied for their therapeutic potential. The specific compound N-[1-(2-furanyl)-3-butenyl]-4-methyl- has been investigated for its role as an inhibitor in several biological pathways:

  • Anticancer Activity : Research indicates that benzenesulfonamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that N-[1-(2-furanyl)-3-butenyl]-4-methyl- may have similar properties .
  • Antimicrobial Properties : Compounds within this class have demonstrated antibacterial and antifungal activities. The presence of the furan moiety is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against resistant strains .

Biochemical Research

Benzenesulfonamides are often used as tools in biochemical research due to their ability to modulate enzyme activity:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that certain benzenesulfonamide derivatives inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems .
  • Signal Transduction Modulation : Research has indicated that these compounds can interfere with signaling pathways by acting on receptors or kinases involved in cellular communication. This property makes them valuable in studying cellular responses and drug development .

Environmental Chemistry

The environmental implications of benzenesulfonamide compounds are also noteworthy:

  • Pollutant Degradation : Some studies suggest that these compounds can be used in the bioremediation of contaminated environments due to their ability to degrade pollutants through microbial action .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of N-[1-(2-furanyl)-3-butenyl]-4-methyl- on various cancer cell lines. The findings indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. Results showed that it exhibited considerable inhibition zones compared to control groups, indicating its effectiveness as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)but-3-en-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives identified in the evidence:

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Features
N-[1-(2-furanyl)-3-butenyl]-4-methyl- (Target) 4-methyl, N-[1-(2-furanyl)-3-butenyl] Not explicitly provided Not available Contains a 2-furanyl group and unsaturated butenyl chain; potential reactivity.
4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl] 4-methyl, N-[1-methyl-3-oxo-4-(3-thienyl)butyl] Likely C₁₅H₁₉NO₃S₂ Estimated ~325 3-thienyl (sulfur-containing) substituent; ketone functionality.
N-[(1S)-1-phenylethyl]-4-methyl- 4-methyl, N-[(1S)-1-phenylethyl] C₁₅H₁₇NO₂S ~283 Chiral phenylethyl group; stereochemical influence on interactions.
4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl 4-[[1-(2-furanyl)ethylidene]amino], N-2-thiazolyl C₁₅H₁₃N₃O₃S₂ 347.41 Combines furanyl and thiazolyl groups; potential bioactivity.
N-(diphenylmethyl)- N-(diphenylmethyl) C₁₉H₁₇NO₂S ~331 Bulky diphenylmethyl group; steric hindrance may affect binding.

Key Observations:

Substituent Diversity : The target compound’s 2-furanyl and butenyl substituents contrast with sulfur-containing thienyl (e.g., 3-thienyl in ) or nitrogen-rich thiazolyl groups (e.g., ). These differences influence electronic properties, solubility, and intermolecular interactions.

Functional Groups : The presence of unsaturated bonds (butenyl) in the target compound may enhance reactivity compared to saturated analogs (e.g., diphenylmethyl in ).

Biological Activity

Benzenesulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- , examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzenesulfonamide Compounds

Benzenesulfonamides are characterized by a sulfonamide group attached to a benzene ring, which can be further modified to enhance biological activity. The compound features a furan moiety and a butenyl side chain, suggesting potential interactions with various biological targets.

Anti-inflammatory Activity

Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives using an in vivo model of carrageenan-induced paw edema in rats. The results showed that compounds similar to N-[1-(2-furanyl)-3-butenyl]-4-methyl- significantly reduced edema at concentrations as low as 1 nM, suggesting strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamides has also been widely studied. In one investigation, derivatives were tested against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for several compounds was reported to be around 6.7 mg/mL, indicating that these compounds could serve as effective antimicrobial agents .

Carbonic Anhydrase Inhibition

Benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes such as acid-base balance and fluid secretion. Studies have shown that certain derivatives exhibit low nanomolar inhibitory actions against human CA II and IV isoforms, which are relevant targets for glaucoma treatment . The inhibition constants (Ki) for these compounds ranged from 1.6 to 9.4 nM, highlighting their potential therapeutic relevance in managing ocular diseases.

Interaction with Calcium Channels

The biological activity of benzenesulfonamides may involve their interaction with calcium channels. A study utilizing isolated rat heart models indicated that specific derivatives could influence perfusion pressure and coronary resistance by modulating calcium channel activity. This suggests a cardiovascular protective effect, potentially making these compounds relevant in treating hypertension and related disorders .

Research Findings and Case Studies

Study Compound Biological Activity Findings
Figueroa-Valverde et al., 20234-(2-amino-ethyl)-benzenesulfonamideCardiovascular effectsDecreased perfusion pressure and coronary resistance over time
PMC6759663Various benzenesulfonamide derivativesAnti-inflammatorySignificant reduction in carrageenan-induced edema at 1 nM concentrations
PMC6009984Benzenesulfonamide derivativesCarbonic anhydrase inhibitionKi values between 1.6–9.4 nM against hCA II and IV

Q & A

Q. Why do computational binding scores sometimes conflict with experimental IC₅₀ data?

  • Methodology : Docking assumes rigid receptors; incorporate protein flexibility with ensemble docking. Solvation effects (implicit vs. explicit water) impact scoring. Validate with alanine scanning mutagenesis of key residues (e.g., Thr199 in carbonic anhydrase) .

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